molecular formula C21H22F3N3O4S B2546684 N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide CAS No. 1022903-91-8

N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide

Cat. No. B2546684
M. Wt: 469.48
InChI Key: CDDGLYPGZHVZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that falls within the category of sulfonamides, which are known for their diverse biological activities, including antibacterial and antitumor properties. The structure of the compound suggests it is a quinoxaline derivative, a class of compounds that have been extensively studied for their potential pharmacological applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. One such method involves the use of dimethyl sulfoxide as both a reactant and a solvent, which has been reported to yield a range of products including pyrrolo[1,2-a]quinoxalines . Another approach for synthesizing related compounds involves the reaction of o-phenylene diamine with 2-bromoacetophenones, followed by chlorosulfonation and subsequent reaction with different aromatic amines . These methods highlight the versatility and adaptability of synthetic routes for creating quinoxaline sulfonamides.

Molecular Structure Analysis

Quinoxaline derivatives often exhibit planar or nearly planar molecular structures due to the aromatic nature of the quinoxaline moiety. For instance, N-(4-Methoxybenzyl)quinoline-8-sulfonamide has been described with a dihedral angle between the quinoline and benzene groups, indicating a degree of molecular planarity . This structural feature is important as it can influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation and rearrangement. For example, the introduction of electron-donating groups such as methyl or methoxy can affect the oxidation behavior of quinoxalinecarboxyanilides, leading to different products . These reactions are significant as they can modify the biological activity and pharmacokinetic properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline sulfonamides are influenced by their molecular structure. The presence of sulfonamide groups typically confers solubility in water, which is beneficial for biological applications. The intermolecular hydrogen bonds, as observed in N-(4-Methoxybenzyl)quinoline-8-sulfonamide, can affect the compound's crystal structure and stability . Additionally, the presence of substituents on the quinoxaline nucleus can significantly affect the compound's activity, as seen in the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Quinoxaline derivatives, including sulfonamide-based compounds, have been extensively studied for their antibacterial and antimicrobial properties. Alavi et al. (2017) demonstrated an efficient method for synthesizing quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting the potential of quinoxaline derivatives in addressing antibiotic resistance (Alavi et al., 2017).

Neuroprotective Applications

The analogs of quinoxalinedione, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have shown neuroprotective effects against cerebral ischemia. Sheardown et al. (1990) found that NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, protects against global ischemia, suggesting its application in neuroprotective therapies (Sheardown et al., 1990).

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. Ghorab et al. (2014) synthesized novel thiophene derivatives with quinoxaline moieties showing considerable cytotoxic activities against the human breast cancer cell line MCF7. Some compounds exhibited higher cytotoxic activities than doxorubicin, a standard chemotherapy medication (Ghorab et al., 2014).

Hybrid Compounds with Pharmacological Activities

Recent research has focused on designing and developing sulfonamide-based hybrid compounds incorporating quinoxaline. These hybrids exhibit a range of pharmacological activities, including antibacterial, anti-neuropathic pain, antitumor, and anti-inflammatory effects, showcasing the versatility of quinoxaline derivatives in drug development (Ghomashi et al., 2022).

Antituberculosis and Antiviral Properties

Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. Jaso et al. (2005) reported that certain derivatives show good antitubercular activity, including against drug-resistant strains of M. tuberculosis, pointing to the potential of these compounds in treating tuberculosis (Jaso et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. However, similar compounds often require careful handling due to the presence of functional groups like sulfonamide and trifluoromethyl3.


Future Directions

The future directions for the study of this compound are not explicitly mentioned in the available literature. However, similar compounds often find applications in various fields due to their unique structural and chemical properties4.


Please note that this analysis is based on the limited information available in the literature and may not fully capture the properties and potential applications of the compound . Further research is needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

N-methoxy-N-methyl-4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O4S/c1-25(31-2)32(29,30)16-8-9-17-19(12-16)27(20(28)18-7-4-10-26(17)18)13-14-5-3-6-15(11-14)21(22,23)24/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGLYPGZHVZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.